molecular formula C22H23N3OS B2574780 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1798041-56-1

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2574780
CAS No.: 1798041-56-1
M. Wt: 377.51
InChI Key: KVRPPFPDYKXFDU-UHFFFAOYSA-N
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Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic molecule that features both a pyrazole and a thiazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiazepane moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the thiazepane ring, and finally, the coupling of these two moieties.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Mechanism of Action

The mechanism of action of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood but is believed to involve interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone: is unique due to the combination of the pyrazole and thiazepane rings, which may confer distinct chemical and biological properties compared to other similar compounds. This dual-ring structure can lead to enhanced biological activity and specificity .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-17-20(16-23-25(17)19-10-6-3-7-11-19)22(26)24-13-12-21(27-15-14-24)18-8-4-2-5-9-18/h2-11,16,21H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRPPFPDYKXFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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